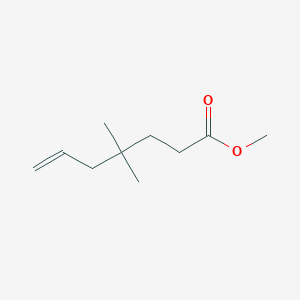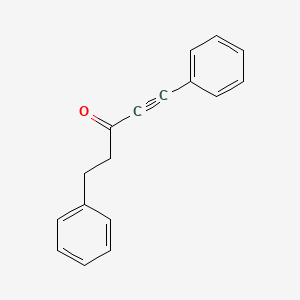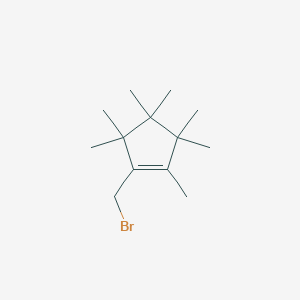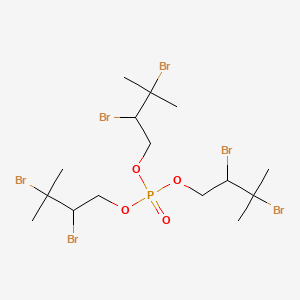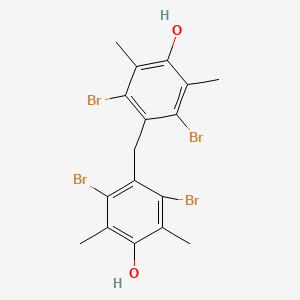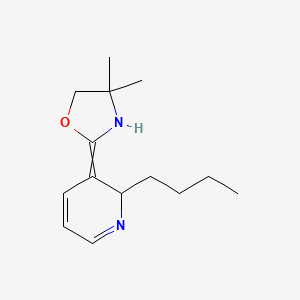
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate aldehydes and amines under controlled conditions.
Cyclization Reactions: Formation of the oxazolidine ring through intramolecular cyclization.
Hydrogenation: Reduction of intermediate compounds to form the dihydropyridine structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Further hydrogenation to fully saturated compounds.
Substitution: Reactions with halogens or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst.
Substituents: Halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Potential use as a calcium channel blocker or other therapeutic agents.
Industry: Applications in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine would involve its interaction with specific molecular targets. For example, as a calcium channel blocker, it may inhibit the influx of calcium ions into cells, affecting various physiological processes.
相似化合物的比较
Similar Compounds
Nifedipine: Another dihydropyridine used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Uniqueness
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine may have unique structural features that confer specific advantages, such as increased stability or selectivity for certain biological targets.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.
属性
CAS 编号 |
106658-50-8 |
|---|---|
分子式 |
C14H22N2O |
分子量 |
234.34 g/mol |
IUPAC 名称 |
2-(2-butyl-2H-pyridin-3-ylidene)-4,4-dimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C14H22N2O/c1-4-5-8-12-11(7-6-9-15-12)13-16-14(2,3)10-17-13/h6-7,9,12,16H,4-5,8,10H2,1-3H3 |
InChI 键 |
SZDQNJOWHPFAQV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(=C2NC(CO2)(C)C)C=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


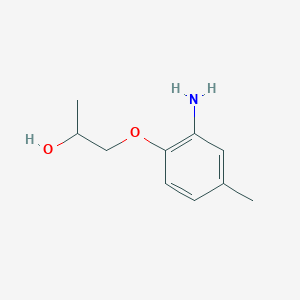

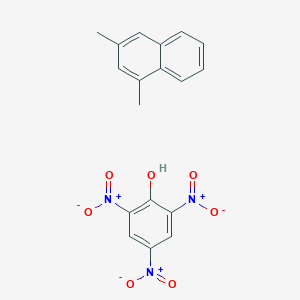
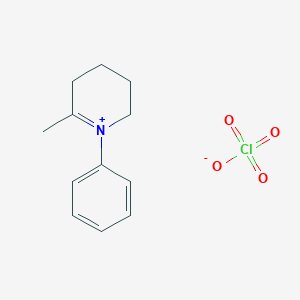
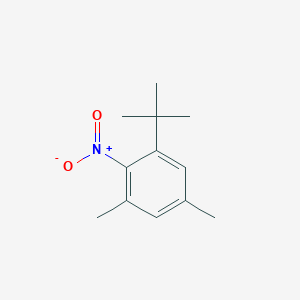
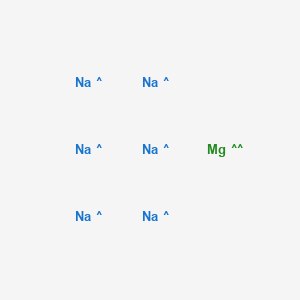

diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
